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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of tin-plated coatings
against common alternatives, supported by experimental data. The information presented is
intended to assist researchers, scientists, and drug development professionals in selecting the
most appropriate coating for their specific applications, ensuring product reliability and

longevity.

Introduction to Tin-Plated Coatings

Tin plating is a widely used surface finish in the electronics industry, prized for its excellent
solderability, corrosion resistance, and relatively low cost.[1] It serves to protect the base metal,
typically copper or steel, from oxidation and environmental degradation, thereby preserving its
solderability.[2] However, the long-term stability of tin coatings can be influenced by several
factors, leading to potential failure mechanisms that can impact the reliability of electronic
components.

Key Failure Mechanisms of Tin-Plated Coatings

The long-term reliability of tin-plated coatings is primarily challenged by three phenomena: tin
whisker growth, corrosion, and solderability degradation.

Tin Whisker Growth
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Tin whiskers are spontaneous, hair-like crystalline growths that can emerge from tin-plated
surfaces. These whiskers are electrically conductive and can grow long enough to bridge
adjacent conductors, causing electrical shorts and, in some cases, catastrophic system
failures.[3][4] The growth of tin whiskers is thought to be driven by compressive stresses within
the tin plating.[4]

Mitigation Strategies for Tin Whiskers:

» Alloying with Lead (Pb): The addition of lead to tin has historically been the most effective
method for mitigating whisker growth. However, due to regulations like the Restriction of
Hazardous Substances (RoHS) directive, the use of lead has been significantly curtailed.

» Nickel Underplating: Applying a nickel barrier layer between the substrate and the tin plating
can help to reduce the stresses that lead to whisker growth.[4][5]

e Annealing: Heat treating the tin-plated component can relieve internal stresses.

o Conformal Coating: Applying a polymer coating over the tin-plated surface can physically
impede whisker growth.[3][4]

Corrosion

While tin itself is corrosion-resistant, porous or damaged coatings can expose the underlying
base metal to corrosive environments, leading to galvanic corrosion. The presence of moisture
and contaminants can accelerate this process.[6]

Solderability Degradation

The solderability of tin coatings can degrade over time due to two primary factors:

o Oxidation: The formation of a tin oxide layer on the surface can inhibit proper wetting of the
solder.[7] This process is accelerated by high humidity and temperature.[6][7]

 Intermetallic Compound (IMC) Growth: Over time, a layer of intermetallic compounds forms
at the interface between the tin coating and the copper substrate. As this layer grows, it can
consume the free tin, leading to a loss of solderability.[7][8] This growth is accelerated by
elevated temperatures.[7]
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Comparison of Tin-Plated Coatings with Alternatives

The selection of a coating material is a critical design decision that impacts the performance

and reliability of electronic components. This section compares the long-term stability of tin

plating with common alternatives: nickel, gold, and silver.

Coating Advantages Disadvantages Primary Applications
- Excellent - Prone to Whisker
Solderability- Good Growth- Solderability Electrical connectors,
Tin Conductivity- Degrades Over Time- terminals, food-safe
Corrosion Resistance-  Softer, Less applications[9]
Cost-Effective[9] Durable[1]
- High Hardness and
Wear Resistance- _ High-wear
) - Higher Cost than o
) Good Corrosion ] applications,
Nickel ] ) Tin- Less Solderable
Resistance- High- ] underlayer for other
than Tin[1] )
Temperature platings[10][11]
Performance[1][10]
- Superior Corrosion
and Oxidation High-reliability
Gold Resistance- Excellent - High Cost- Softer connectors, medical
0
Electrical than Nickel devices, aerospace
Conductivity- High applications[12][14]
Reliability[12][13]
- Highest Electrical )
o High-frequency
) and Thermal - Prone to Tarnishing o )
Silver applications, electrical

Conductivity- Harder
than Gold[11]

(sulfidation)

contacts[9]

Experimental Protocols for Stability Evaluation

To assess the long-term stability of plated coatings, a variety of accelerated aging and

performance tests are employed. The following are detailed methodologies for key

experiments.
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Salt Spray (Fog) Test

Objective: To evaluate the corrosion resistance of the coating.
Standard: ASTM B117[3][15]
Methodology:

o Apparatus: A closed salt spray cabinet capable of maintaining a temperature of 35°C + 2°C.

[3]
o Test Solution: A 5% sodium chloride (NaCl) solution with a pH between 6.5 and 7.2.[3]
» Procedure:

o Clean the test specimens to remove any contaminants.

o Place the specimens in the salt spray cabinet at an angle between 15 and 30 degrees
from the vertical.

o Expose the specimens to a continuous fog of the salt solution.

o The duration of the test can vary from 24 to over 1000 hours, depending on the coating's
expected performance.[16]

o Evaluation: Periodically inspect the specimens for signs of corrosion, such as red rust for
steel substrates or white corrosion products for zinc-plated parts. The percentage of the
surface area that is corroded is often used as a quantitative measure.

Temperature and Humidity Cycling Test

Objective: To assess the coating's resistance to environmental stresses that can lead to
delamination, cracking, and other failures.

Standard: JESD22-A101[17][18]

Methodology:
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o Apparatus: A temperature and humidity chamber capable of achieving and maintaining the
specified temperature and humidity levels.

e Procedure:
o Place the test specimens in the chamber.

o Subiject the specimens to a series of temperature and humidity cycles. A common cycle
might range from -40°C to 85°C with a relative humidity of 85%.[19]

o The ramp rates, dwell times at temperature extremes, and the number of cycles are
specified by the relevant standard or application requirements.

» Evaluation: After a predetermined number of cycles, the specimens are visually inspected for
any physical damage. Electrical tests may also be performed to assess any degradation in
performance.

Solderability Testing

Objective: To determine the ease with which a component can be soldered.
Methods:
e Dip and Look Method: This is a qualitative test.

o Procedure: The component leads are dipped into a controlled-temperature solder pot after
applying flux.[20]

o Evaluation: The leads are then visually inspected for solder coverage. A minimum of 95%
coverage is typically required for a passing result.[20]

o Wetting Balance Analysis: This is a quantitative test that measures the wetting forces as a
function of time.[21]

o Procedure: The component lead is suspended from a sensitive balance and immersed in a
solder bath at a controlled rate and depth.
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o Evaluation: The force exerted on the lead by the molten solder is recorded over time. The
resulting wetting curve provides quantitative data on the time to wetting and the wetting
force, which are indicators of solderability.

Tin Whisker Accelerated Testing

Objective: To evaluate the propensity of a tin-plated surface to grow whiskers.

Methodology: There is no single universally accepted accelerated test for tin whiskers.
However, several methods are used to promote whisker growth for evaluation purposes:[5]

o High Temperature/Humidity Storage: Storing samples at elevated temperatures (e.g., 50-
60°C) and high relative humidity (e.g., 85-95% RH) for an extended period (e.g., 1000-4000
hours).[8]

o Temperature Cycling: Subjecting samples to repeated temperature cycles (e.g., -55°C to
85°C).[8]

 Inspection: Periodically inspecting the samples under a scanning electron microscope
(SEM) at magnifications of 250x or higher to detect and measure whisker growth.[7]

Visualization of Factors Influencing Tin Coating
Stability

The following diagram illustrates the logical relationships between various factors that influence
the long-term stability of tin-plated coatings.
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Caption: Factors influencing the long-term stability of tin-plated coatings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. advancedplatingtech.com [advancedplatingtech.com]

2. JESD22-A101 PCT Pressure Accelerate Environmental Aging Test Chamber for Sale
[aslitesting.com]

. coteclabs.com [coteclabs.com]
. electronics.org [electronics.org]
. hepp.nasa.gov [nepp.nasa.gov]
. psma.com [psma.com]

. thor.inemi.org [thor.inemi.org]

. thor.inemi.org [thor.inemi.org]

© 00 N oo o A~ W

. hoohawirecable.com [hoohawirecable.com]
10. pcbasic.com [pcbasic.com]
11. Critical Aspects of the Salt Spray Test [finishingandcoating.com]

12. Gold Plating vs. Tin Plating: A Comparative Analysis of Connector Contact Materials -
Dongguan Jihongfa New Energy Technology Co., LTD [jhf-connect.com]

13. Relay contacts material dispute: Which one has a longer life, silver plating or gold
plating? - Technology Knowledge [xiamen-apollo.com]

14. Do Gold Plated Connectors Work Better | chnzhongzhu.com [chnzhongzhu.com]
15. micomlab.com [micomlab.com]

16. ASTM B117 Standards: Guide to Operate Salt Spray (Fog) Test Apparatus
[testronixinstruments.com]

17. scribd.com [scribd.com]
18. studylib.net [studylib.net]

19. lib-chamber.com [lib-chamber.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b038182?utm_src=pdf-custom-synthesis
https://advancedplatingtech.com/blog/tin-vs-nickel-plating-choosing-the-right-finish-for-my-electrical-application/
https://www.aslitesting.com/pct-hast-pressure-aging-test-chamber/jesd22-a101-pct-pressure-accelerate-environmental-aging-test-chamber.html
https://www.aslitesting.com/pct-hast-pressure-aging-test-chamber/jesd22-a101-pct-pressure-accelerate-environmental-aging-test-chamber.html
https://coteclabs.com/method/astm-b-117/
https://www.electronics.org/system/files/technical_resource/E38%26S07-03%20-%20Karl%20Seelig.pdf
https://nepp.nasa.gov/whisker/background/
https://www.psma.com/sites/default/files/uploads/tech-forums-lead-free/purpose-documents/matepaper.pdf
https://thor.inemi.org/webdownload/projects/ese/Tin_whisker_test_methods.pdf
https://thor.inemi.org/webdownload/projects/ese/TWpaper_SMTAI03.pdf
https://www.hoohawirecable.com/news/en/Why-are-electronic-connectors-with-metal-plating-.html
https://www.pcbasic.com/blog/solderability_testing.html
https://finishingandcoating.com/index.php/plating/1971-critical-aspects-of-the-salt-spray-test
https://www.jhf-connect.com/news/gold-plating-vs-tin-plating-a-comparative-analysis-of-connector-contact-materials.html
https://www.jhf-connect.com/news/gold-plating-vs-tin-plating-a-comparative-analysis-of-connector-contact-materials.html
https://www.xiamen-apollo.com/info/relay-contacts-material-dispute-which-one-has-102783609.html
https://www.xiamen-apollo.com/info/relay-contacts-material-dispute-which-one-has-102783609.html
https://www.chnzhongzhu.com/do-gold-plated-connectors-work-better.html?theme=reactive
https://www.micomlab.com/micom-testing/astm-b117/
https://www.testronixinstruments.com/blog/astm-b117-standards-guide-to-operate-salt-spray-fog-test-apparatus/
https://www.testronixinstruments.com/blog/astm-b117-standards-guide-to-operate-salt-spray-fog-test-apparatus/
https://www.scribd.com/document/835482049/JEDEC-JESD22-A101D-01-2021-Steady-State-Temperature-Humidity-Bias-Life-Test-%E5%AE%8C%E6%95%B4%E8%8B%B1%E6%96%87%E7%94%B5%E5%AD%90%E7%89%88-10%E9%A1%B5
https://studylib.net/doc/25722912/jesd22-101b
https://www.lib-chamber.com/knowledge/what-is-the-standard-for-temperature-cycling-test-
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 20. Fundamentals of solderability and testing methods | doEEEt.com [doeeet.com]
e 21. wevolver.com [wevolver.com]

 To cite this document: BenchChem. [A Comparative Guide to the Long-Term Stability of Tin-
Plated Coatings]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038182#evaluating-the-long-term-stability-of-tin-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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